Positional Isomer Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid vs. 4-Carboxylic Acid Scaffolds for Proteasome Allosteric Modulation
Patent US 10,167,259 B2 explicitly identifies piperidine-2-carboxylic acid derivatives containing 1-oxo-aroyl and lipophilic ester groups as allosteric inhibitors of 20S proteasome activity, whereas no such claim or disclosure extends to piperidine-3-carboxylic acid or piperidine-4-carboxylic acid analogs within this therapeutic modality [1]. The 2-carboxylic acid position is structurally essential for the allosteric binding mechanism described in the patent, distinguishing it from commercially available positional isomers such as 1-(propylsulfonyl)piperidine-3-carboxylic acid and 1-(propylsulfonyl)piperidine-4-carboxylic acid [2].
| Evidence Dimension | Patent-claimed therapeutic scaffold utility |
|---|---|
| Target Compound Data | Piperidine-2-carboxylic acid scaffold explicitly claimed for proteasome allosteric inhibition |
| Comparator Or Baseline | Piperidine-3-carboxylic acid and piperidine-4-carboxylic acid scaffolds: no equivalent patent claims |
| Quantified Difference | Binary differentiation: scaffold is claimed vs. not claimed in US 10,167,259 B2 |
| Conditions | Patent claim scope analysis; proteasome 20S allosteric inhibition context |
Why This Matters
For research programs targeting proteasome allosteric modulation, only the 2-carboxylic acid positional scaffold provides the structural basis for the claimed mechanism, making procurement of positional isomers unsuitable substitutes.
- [1] Osmulski PA, Gaczynska ME. Allosteric inhibitors of proteasome and methods of use thereof. US Patent 10,167,259 B2. Granted January 1, 2019. View Source
- [2] ChemBase. 1-(propylsulfonyl)piperidine-3-carboxylic acid. Product EN300-37323. View Source
